![molecular formula C17H27NO3S B7633903 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine](/img/structure/B7633903.png)
1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine
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Overview
Description
1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine, also known as EPP or SU6656, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPP belongs to the class of piperidine derivatives, which are widely used in medicinal chemistry for their ability to modulate various physiological and biochemical processes.
Scientific Research Applications
1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine has been shown to inhibit the activity of several tyrosine kinases, including Src, Fyn, and Lyn, which are involved in the regulation of cell proliferation, migration, and invasion. 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine also exhibits anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Mechanism of Action
1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine exerts its pharmacological effects by inhibiting the activity of tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins. Tyrosine kinases play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and survival. 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine specifically inhibits the activity of Src family kinases, which are involved in the regulation of cell adhesion, migration, and invasion. By inhibiting Src activity, 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine can prevent the activation of downstream signaling pathways that promote cancer cell growth and metastasis.
Biochemical and Physiological Effects:
1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth and metastasis. 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the accumulation of amyloid beta plaques in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine in lab experiments is its high potency and specificity for Src family kinases. 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine exhibits a higher inhibitory activity towards Src than other tyrosine kinases, making it a valuable tool for studying the role of Src in various cellular processes. However, one of the limitations of using 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine is its potential toxicity and off-target effects. 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine has been shown to inhibit the activity of other kinases, such as Abl and c-Kit, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the research on 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine. One potential application of 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine is in the development of novel cancer therapies. 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine has been shown to exhibit potent anti-cancer activity in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. Another potential application of 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine is in the treatment of Alzheimer's disease. 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine has been shown to improve cognitive function in animal models, and further research is needed to determine its potential as a therapeutic agent for Alzheimer's disease. Additionally, further research is needed to investigate the potential off-target effects of 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine and to develop more selective inhibitors of Src family kinases.
Synthesis Methods
The synthesis of 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine involves the reaction of 4-ethylsulfonylphenyl hydrazine with 2-methylpropyl-4-chlorobutyrate, followed by cyclization with sodium hydride. The resulting product is then purified using chromatography techniques. The chemical structure of 1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine is shown below:
properties
IUPAC Name |
1-(4-ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-4-22(19,20)17-7-5-15(6-8-17)18-11-9-16(10-12-18)21-13-14(2)3/h5-8,14,16H,4,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQCJQUIFRRWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)OCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylsulfonylphenyl)-4-(2-methylpropoxy)piperidine |
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